N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

Vue d'ensemble

Description

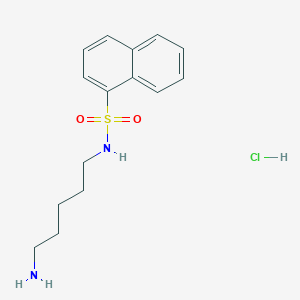

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a naphthalene ring, a sulfonamide group, and an aminopentyl chain. This compound is often used in biochemical studies due to its ability to interact with various biological molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride typically involves the reaction of 1-naphthalenesulfonyl chloride with 5-aminopentylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N-(5-Aminopentyl)-1-naphthalenesulfonamide hydrochloride functions primarily as a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein that plays a critical role in numerous cellular functions, including muscle contraction, cell division, and signal transduction. By inhibiting calmodulin's interaction with calcium ions, this compound disrupts the calcium-calmodulin signaling pathway, which can modulate various cellular activities.

Scientific Research Applications

The applications of this compound span several fields:

-

Biochemistry :

- Used extensively to study calcium signaling pathways by acting as a calmodulin antagonist.

- Investigated for its role in understanding the mechanisms of calcium-dependent processes in cells.

-

Pharmacology :

- Explored for potential therapeutic effects in conditions characterized by abnormal calcium signaling, such as certain cancers and neurodegenerative diseases.

- Demonstrated effectiveness in inhibiting the proliferation of cancer cell lines by disrupting calmodulin-mediated signaling pathways.

-

Cell Biology :

- Utilized to investigate the role of calmodulin in cell proliferation and differentiation.

- Assessed for its impact on cellular responses to growth factors and hormones.

-

Medical Research :

- Potential applications in developing treatments for diseases related to calcium dysregulation.

- Research indicates possible benefits in managing conditions like hypertension and heart disease through modulation of calcium signaling mechanisms.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound led to a significant reduction in the proliferation of Chinese hamster ovary (CHO) cells, indicating its potential as an anti-cancer agent by targeting calmodulin-mediated pathways .

- Calcium Signaling Disruption : Research has shown that this compound effectively inhibits calcium-dependent protein kinases, which are crucial in various signaling cascades. This inhibition can lead to altered cellular responses, providing insights into how calcium signaling influences cell behavior .

- Therapeutic Potential : Investigations into its therapeutic applications have suggested that this compound may play a role in treating conditions such as filariasis by inhibiting transglutaminase activity, which is involved in pathogen survival .

Mécanisme D'action

The mechanism of action of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

- N-Acetylcadaverine Hydrochloride

- N-(5-Aminopentyl)acetamide Hydrochloride

Uniqueness

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This versatility makes it a valuable tool in various fields of scientific research.

Activité Biologique

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the aminopentyl chain enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzyme activity by mimicking substrates or binding to active sites. This inhibition can affect metabolic pathways, leading to altered cellular functions.

- Protein Interactions : The compound may also engage in non-covalent interactions with proteins, influencing their conformation and activity. This interaction is crucial for understanding its role as a biochemical probe in research settings.

Antimicrobial Properties

Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties. These compounds inhibit bacterial growth by targeting folate synthesis pathways.

- Case Study : A study demonstrated that derivatives of naphthalene sulfonamides showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Cytotoxicity and Cell Proliferation

The compound has been investigated for its effects on cell proliferation:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell growth, potentially through the induction of apoptosis or cell cycle arrest at the G1/S phase .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride | Structure | Antimicrobial, Enzyme Inhibition | Contains a nitro group which can be reduced |

| N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | Structure | Calmodulin Antagonist | Inhibits Ca2+/calmodulin-regulated enzyme activities |

| N-(5-Aminopentyl)acetamide | Structure | Limited antibacterial activity | Lacks the sulfonamide functionality |

Research Findings

Recent studies have focused on the pharmacological applications of this compound:

- Inhibition of Dynamin : A study highlighted that this compound operates as an inhibitor of dynamin, a key protein involved in endocytosis, suggesting potential applications in cellular transport mechanisms .

- Protein Kinase Inhibition : Preliminary findings indicate that it may also serve as an inhibitor for certain protein kinases, which are crucial for various signaling pathways in cells .

Propriétés

IUPAC Name |

N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUWWVXTNSSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557228 | |

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35517-11-4 | |

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.